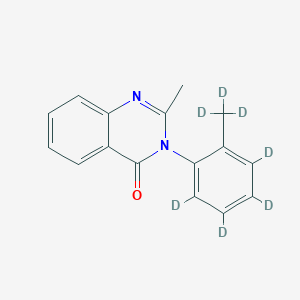

Methaqualone-D7

Description

Significance of Stable-Isotope Labeled Analogs in Analytical Science

Stable-isotope labeled analogs, particularly deuterated compounds, are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that is easily detectable by mass spectrometry (MS). scioninstruments.comlgcstandards.com This characteristic is the cornerstone of their utility in analytical science.

The primary advantage of using stable-isotope labeled internal standards is their ability to mimic the behavior of the target analyte during sample preparation and analysis. musechem.comwaters.com They experience similar extraction efficiencies, ionization responses, and chromatographic retention times. waters.comsplendidlab.com By adding a known quantity of the deuterated standard to a sample, any variations or losses that occur during the analytical process can be accurately corrected for, a process known as isotope dilution. musechem.commdpi.com This significantly improves the precision and accuracy of quantitative analyses. clearsynth.commusechem.com

Role of Deuterated Compounds in Quantitative Analytical Methodologies

Deuterated compounds are pivotal in modern quantitative analytical methodologies, especially those employing mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). scioninstruments.comsigmaaldrich.com Their role is multifaceted and crucial for robust and reliable method performance.

Key Roles of Deuterated Compounds:

Internal Standardization: They serve as ideal internal standards. scioninstruments.com An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. scioninstruments.com The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations in injection volume, instrument response, and sample workup. scioninstruments.com

Correction for Matrix Effects: Complex biological or environmental samples contain numerous other components that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. clearsynth.comscioninstruments.com Because a deuterated standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate compensation. clearsynth.comwaters.com

Method Validation and Quality Control: During the development and validation of an analytical method, deuterated standards are used to assess critical parameters like accuracy, precision, linearity, and recovery. musechem.com They act as a benchmark to ensure the method is robust and performs consistently over time. musechem.com

Enhanced Sensitivity and Accuracy: By providing a clear and stable reference point, deuterated standards help to reduce background noise and improve the signal-to-noise ratio, which is particularly important for detecting low concentrations of analytes. musechem.com

Historical Context of Deuterated Quinolone Derivatives in Analytical Standards

The use of deuterated compounds as internal standards is a well-established practice. Quinolone derivatives, a broad class of compounds with diverse biological activities, have been a subject of analytical interest for decades. nih.gov The development of synthetic quinolone antibiotics, such as nalidixic acid and the subsequent fluoroquinolones, necessitated the creation of reliable analytical methods for their detection and quantification in various matrices. nih.gov

Methaqualone, a quinazolinone derivative (a class related to quinolones), was first synthesized in 1951 and later used as a sedative-hypnotic. drugbank.comunodc.org Its history of abuse led to its classification as a controlled substance and drove the need for sensitive and specific analytical methods in forensic and clinical toxicology. sigmaaldrich.comfishersci.comscientificlabs.co.uk The development of deuterated analogs, like Methaqualone-D7, was a natural progression to improve the accuracy of these toxicological analyses. ppm.edu.pltandfonline.com The synthesis of deuterated quinoline (B57606) derivatives for use as internal standards in the analysis of other compounds, such as tyrosine kinase inhibitors, further illustrates the established role of this class of labeled compounds in modern analytical chemistry. google.com

Current Research Landscape of this compound in Analytical Chemistry

This compound continues to be a crucial certified reference material in analytical chemistry, particularly in the fields of clinical toxicology, forensic analysis, and drug testing. sigmaaldrich.comfishersci.comscientificlabs.co.uk It is primarily used as an internal standard for the quantification of methaqualone and its analogs in biological samples like blood, urine, plasma, and hair. sigmaaldrich.comppm.edu.plnih.gov

Recent research highlights its application in advanced analytical techniques. For instance, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method was developed for the simultaneous determination of methaqualone and nine of its designer analogs in blood, using this compound as the internal standard. ppm.edu.pltandfonline.com This method demonstrated high sensitivity with limits of quantification between 0.1 and 0.2 ng/mL. ppm.edu.pl Another study utilized this compound as an internal standard in a gas chromatography-tandem mass spectrometry (GC-MS/MS) method to quantify kavain (B167398) in human hair. nih.gov

Furthermore, this compound is included in multi-analyte screening methods. A validated LC-MS/MS screen for 134 therapeutic and abused drugs uses this compound as one of seven internal standards to ensure the reliability of the qualitative analysis. marshall.edu These applications underscore the ongoing importance of this compound for ensuring accuracy and precision in the detection and quantification of controlled substances.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Full Chemical Name | 2-Methyl-3-(2-trideuteromethyltetradeuterophenyl)-quinazolin-4-one | lipomed-shop.com |

| Molecular Formula | C₁₆H₇D₇N₂O | fishersci.comlipomed-shop.com |

| Molecular Weight | 257.34 g/mol | sigmaaldrich.comfishersci.comsigmaaldrich.com |

| CAS Number | 136765-41-8 | sigmaaldrich.comfishersci.comlipomed-shop.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Appearance | White to off-white solid | lipomed-shop.com |

| Mass Shift | M+7 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,3D,6D,7D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYCTXHKTXCGPB-ZMMMWQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=NC3=CC=CC=C3C2=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584451 | |

| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-41-8 | |

| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies of Methaqualone D7

Synthetic Approaches for Deuterium (B1214612) Incorporation into Quinazolinone Scaffolds

The 4(3H)-quinazolinone structure is a significant scaffold in medicinal chemistry and can be synthesized through various methods. researchgate.netmdpi.com The incorporation of deuterium into this scaffold is typically achieved not by direct exchange on the final quinazolinone molecule, but by using a precursor that is already isotopically labeled. This "bottom-up" approach allows for precise control over the location and number of deuterium atoms.

For Methaqualone-D7, the synthetic strategy focuses on the condensation of a deuterated aromatic amine with a non-deuterated anthranilic acid derivative. researchgate.netnih.gov The most common synthetic routes for methaqualone involve the reaction of N-acetylanthranilic acid with an appropriate aniline, in this case, o-toluidine (B26562). nih.govunodc.org Therefore, the key to synthesizing this compound is the prior synthesis of o-toluidine-d7, where the aromatic ring and the methyl group are fully deuterated.

Regioselective Deuteration Strategies for Methaqualone Precursors

The primary precursor requiring deuteration for this compound synthesis is o-toluidine. The goal is to replace all seven hydrogen atoms—four on the aromatic ring and three on the methyl group—with deuterium. Regioselective deuteration of aromatic compounds can be achieved through several methods:

Catalytic Hydrogen-Deuterium Exchange: This is a common and efficient method for deuteration. researchgate.net Aromatic compounds like o-toluidine can be heated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst (e.g., platinum, palladium). The catalyst facilitates the exchange of aromatic and benzylic protons with deuterium.

Acid-Catalyzed Exchange: Strong deuterated acids (e.g., D₂SO₄) can promote the exchange of hydrogen atoms on the aromatic ring with deuterium. This method is particularly effective for positions activated by electron-donating groups, such as the amino group in o-toluidine.

Synthesis from Deuterated Starting Materials: An alternative strategy is to synthesize the precursor from smaller, readily available deuterated building blocks. For example, deuterated toluene (B28343) could be nitrated, reduced, and subsequently converted to o-toluidine-d7.

Once the deuterated precursor, o-toluidine-d7, is obtained, it is used in a standard methaqualone synthesis. A widely documented method is the reaction with N-acetylanthranilic acid, often in the presence of a dehydrating agent like phosphorus trichloride (B1173362) or polyphosphoric acid, to form the quinazolinone ring system. unodc.orgmdma.ch

Exploration of Isotopic Exchange Mechanisms in Deuterated Methaqualone Synthesis

The core of producing this compound lies in the isotopic exchange mechanisms used to prepare its deuterated precursors. Hydrogen-Deuterium (H/D) exchange is the fundamental process where a protium (B1232500) (¹H) atom is replaced by a deuterium (²H or D) atom. simsonpharma.com

In the context of preparing o-toluidine-d7, heterogeneous catalytic exchange is a powerful mechanism. The process typically involves the following steps:

Adsorption: The aromatic precursor (o-toluidine) and the deuterium source (D₂O) adsorb onto the surface of a metal catalyst (e.g., Pt/C).

C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds, forming a bond between the carbon and the metal surface.

Deuterium Transfer: Deuterium atoms from the dissociated D₂O on the catalyst surface are transferred to the carbon atom.

Desorption: The newly formed deuterated molecule desorbs from the catalyst surface, allowing another molecule to take its place.

This process is repeated multiple times until a high level of isotopic enrichment is achieved. The efficiency of the exchange is influenced by factors such as temperature, pressure, catalyst choice, and reaction time.

Advanced Production Methods for Deuterated Reference Materials

The production of deuterated compounds as analytical reference materials requires high chemical and isotopic purity. Modern synthetic methods are employed to ensure these standards meet the stringent requirements for quantitative analysis.

Optimization of Multi-Step Deuteration Processes for this compound

The synthesis of this compound is a multi-step process that includes the deuteration of a precursor followed by the condensation reaction to form the final product. Optimizing this process is crucial for maximizing both yield and isotopic enrichment.

| Parameter | Objective | Typical Optimization Strategy |

| Catalyst Loading | Maximize H/D exchange rate while minimizing cost. | Screen different weight percentages of catalyst (e.g., 5-10% Pt/C) to find the optimal ratio relative to the substrate. |

| Temperature & Pressure | Enhance reaction kinetics for both deuteration and condensation steps. | Systematically vary temperature and pressure to find conditions that provide the highest conversion and purity with minimal side product formation. google.com |

| Reaction Time | Achieve maximum isotopic incorporation without product degradation. | Monitor the reaction progress over time using techniques like GC-MS or NMR to determine the point of maximum deuteration. |

| Purification | Remove chemical impurities and incompletely deuterated species. | Employ multi-step purification, such as column chromatography followed by recrystallization, to achieve >99% chemical purity. |

Application of Microflow Technology in Deuterated Compound Synthesis

Microflow technology, or flow chemistry, has emerged as a powerful tool for the synthesis of fine chemicals, including deuterated compounds. nih.govelveflow.com This technique involves performing chemical reactions in a continuous stream within small-scale reactors (microreactors). researchgate.net

Advantages of Microflow Synthesis for Deuterated Compounds:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling and efficient mixing, leading to better control over reaction conditions and reduced byproduct formation. tn-sanso.co.jp

Improved Safety: Conducting reactions with hazardous reagents or at high temperatures and pressures is safer in a microflow system due to the small reaction volumes. elveflow.com

Precise Control: Reaction parameters like residence time, temperature, and pressure can be controlled with high precision, leading to more consistent product quality and isotopic enrichment.

Scalability: Production can be easily scaled up by running multiple microreactors in parallel or by extending the operation time, without the need for re-optimizing the reaction conditions.

The synthesis of deuterated aromatic compounds has been successfully demonstrated using flow reactors, often coupled with microwave heating to further accelerate the H/D exchange process. tn-sanso.co.jpcolab.ws This approach is highly suitable for the efficient and controlled production of precursors like o-toluidine-d7.

Analytical Characterization of Isotopic Purity and Enrichment in this compound

After synthesis, the final product must be rigorously analyzed to confirm its identity, chemical purity, and, most importantly, its isotopic purity and enrichment.

Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, seven). Isotopic Enrichment is the percentage of a specific atomic position that is occupied by a deuterium atom. For this compound, a typical specification is an isotopic purity of ≥98 atom % D.

The primary analytical techniques used for this characterization are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass of the molecule and its isotopologue distribution. nih.gov By comparing the intensity of the ion corresponding to the fully deuterated molecule (d₇) with the intensities of ions from partially deuterated (d₁, d₂, etc.) and non-deuterated (d₀) molecules, the isotopic purity can be accurately calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be significantly diminished or absent. This confirms the location of the isotopic label.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the presence and location of the deuterium atoms on the molecule.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a reliable internal standard for quantitative analysis.

| Analytical Technique | Information Provided | Example Finding for this compound |

| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic distribution. | A prominent peak at m/z corresponding to the M+7 isotopologue (C₁₆H₇D₇N₂O). Calculation of relative peak intensities shows ≥98% of the molecules are the d₇ species. |

| ¹H NMR Spectroscopy | Location of remaining protons. | Absence or significant reduction of signals for the o-tolyl aromatic and methyl protons. Integration of remaining signals (on the non-deuterated ring) confirms the regioselectivity. |

| ²H NMR Spectroscopy | Direct detection and location of deuterium atoms. | Signals appear in the regions corresponding to the o-tolyl aromatic and methyl positions, confirming successful deuteration at these sites. |

Mass Spectrometric Techniques for Deuteration Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the successful deuteration of a molecule. The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound.

In the case of this compound, the molecular weight is expected to be 7 atomic mass units (amu) higher than that of its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition, including the number of deuterium atoms.

The mass spectrum of this compound would exhibit a molecular ion peak ([M+H]⁺) at m/z 258.15, whereas unlabeled methaqualone would show a corresponding peak at m/z 251.12. By analyzing the isotopic distribution of the molecular ion cluster, the isotopic purity of the synthesized this compound can be determined.

| Compound | Molecular Formula | Monoisotopic Mass (amu) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Methaqualone | C₁₆H₁₄N₂O | 250.1106 | 251.1184 |

| This compound | C₁₆H₇D₇N₂O | 257.1545 | 258.1623 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise location of the deuterium atoms within the molecular structure. Both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are utilized for this purpose.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Specifically, the aromatic signals corresponding to the four positions on the phenyl ring of the quinazolinone core and the singlet corresponding to the methyl group on the o-tolyl ring would disappear.

Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of the location of the isotopic labels. The integration of the signals in the ²H NMR spectrum can also be used to quantify the degree of deuteration at each site.

| Technique | Expected Observation for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Absence of signals for 4 aromatic protons and the 3 methyl protons. | Confirms the replacement of specific hydrogen atoms with deuterium. |

| ²H NMR | Presence of signals corresponding to the chemical shifts of the 4 aromatic and 3 methyl positions. | Directly detects the presence and location of the deuterium atoms. |

Advanced Analytical Methodologies Utilizing Methaqualone D7 As an Internal Standard

Foundational Principles of Internal Standard Application in Quantitative Chemical Analysis

In quantitative analysis, an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and controls. The internal standard is crucial for correcting variations in analytical procedures, such as extraction efficiency and instrument response. rsc.org Methaqualone-D7 serves as an exemplary internal standard for the analysis of methaqualone and its analogs. sigmaaldrich.comfishersci.comsigmaaldrich.comsigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Analytical Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. rsc.orgnih.gov It involves the addition of a known amount of an isotopically enriched analyte, the "spike," to a sample. researchgate.net In this context, this compound, with its seven deuterium (B1214612) atoms, acts as the spike for the quantification of methaqualone. sigmaaldrich.comsigmaaldrich.com The principle of IDMS relies on the measurement of the isotope ratio of the analyte to its isotopically labeled counterpart. researchgate.net Since the analyte and the internal standard are chemically identical, they behave similarly during sample preparation and analysis, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard. nih.govnih.gov This maintains a constant ratio between the native analyte and the stable isotope-labeled internal standard, leading to highly reliable results. nih.govuni-muenchen.de

Mitigation of Matrix Effects and Sample Preparation Variability through Deuterated Internal Standards

Biological samples are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, collectively known as matrix effects. researchgate.netcerilliant.com Deuterated internal standards like this compound are instrumental in mitigating these effects. researchgate.netnih.gov Because this compound is structurally and chemically almost identical to methaqualone, it co-elutes during chromatographic separation and experiences similar matrix effects. researchgate.netwuxiapptec.com This co-elution ensures that any signal suppression or enhancement affecting the analyte also affects the internal standard to a similar degree, allowing for accurate correction and reliable quantification. researchgate.netcerilliant.comwuxiapptec.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte can offset patient-specific matrix effects. researchgate.netcerilliant.com

However, it is important to note that significant isotopic effects associated with deuterium labeling can sometimes cause the deuterated internal standard to elute at a slightly different retention time than the target analyte, which can diminish its ability to fully compensate for matrix effects. nih.gov Despite this, deuterated internal standards remain a cost-effective and widely used option in LC-MS/MS analysis. researchgate.net

Hyphenated Chromatographic-Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of complex mixtures. rsc.org Techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS) are frequently employed for the analysis of quinazolinone analogs, with this compound used as an internal standard. nih.govresearchgate.netmdpi.comnih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS) for Quinazolinone Analogs

UHPLC-QqQ-MS/MS is a highly sensitive and selective method used for the simultaneous determination of multiple compounds, including methaqualone and its analogs. mdpi.comnih.govtandfonline.comtandfonline.comppm.edu.pl In this technique, UHPLC provides rapid and efficient separation of the analytes, while the triple quadrupole mass spectrometer allows for highly selective detection and quantification using Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.govmarshall.edu this compound is the preferred internal standard in many of these methods. tandfonline.commarshall.edu

A study successfully developed a UHPLC-QqQ-MS/MS method to simultaneously determine nine different methaqualone-related compounds. nih.govtandfonline.comtandfonline.comppm.edu.pl This method utilized this compound as the internal standard and achieved limits of quantification (LOQ) between 0.1 and 0.2 ng/mL. mdpi.comnih.govtandfonline.comtandfonline.comppm.edu.pl

Development and Optimization of Extraction and Separation Parameters (e.g., Liquid-Liquid Extraction, pH conditions)

Effective sample preparation is critical for reliable quantitative analysis. Liquid-liquid extraction (LLE) is a common technique used to isolate analytes from biological matrices. mdpi.comnih.gov The efficiency of LLE is highly dependent on parameters such as the choice of solvent, the pH of the aqueous phase, and the ionic strength of the solution. elementlabsolutions.comnih.gov

For the extraction of methaqualone and its analogs, which are basic compounds, adjusting the sample to an alkaline pH is crucial. elementlabsolutions.comchromatographyonline.com A study on the analysis of nine methaqualone analogs from whole blood utilized LLE with ethyl acetate (B1210297) at a pH of 9. mdpi.comnih.govtandfonline.comtandfonline.comppm.edu.pl This optimized pH ensures that the analytes are in their neutral, more organic-soluble form, maximizing their transfer into the organic extraction solvent. elementlabsolutions.comchromatographyonline.com The optimization of extraction time and shaking vigor are also important for achieving high recovery. chromatographyonline.comresearchgate.net The use of a high ratio of organic solvent to aqueous sample, around 7:1, is often considered optimal for maximizing recovery. elementlabsolutions.comchromatographyonline.com

Table 1: Optimized LLE Parameters for Quinazolinone Analogs

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Extraction Method | Liquid-Liquid Extraction (LLE) | mdpi.comnih.gov |

| Extraction Solvent | Ethyl Acetate | mdpi.comnih.govtandfonline.com |

| Sample pH | 9 | mdpi.comnih.govtandfonline.com |

| Internal Standard | This compound | mdpi.comnih.govtandfonline.com |

Elucidation of Comprehensive Fragmentation Pathways for Methaqualone Derivatives

Understanding the fragmentation pathways of analytes in mass spectrometry is essential for developing selective and sensitive MRM methods. researchgate.net For methaqualone and its derivatives, mass spectra acquired using techniques like quadrupole time-of-flight (QTOF) mass spectrometry have been used to elucidate their fragmentation patterns. nih.govtandfonline.comtandfonline.comppm.edu.pl

A common fragmentation mechanism for methaqualone derivatives involves the cleavage of the molecule, resulting in a characteristic fragment ion. The mass-to-charge ratio (m/z) of this fragment depends on the substituents on the benzene (B151609) ring. For instance, the fragment ion for methaqualone has an m/z of 132, while for mecloqualone it is 152, and for SL-164 it is 166. tandfonline.com This detailed understanding of fragmentation allows for the selection of specific precursor and product ion pairs for MRM analysis, which significantly enhances the selectivity of the method. nih.govresearchgate.net

Table 2: Characteristic Fragment Ions of Methaqualone Derivatives

| Compound | Characteristic Fragment Ion (m/z) | Reference |

|---|---|---|

| Methaqualone | 132 | tandfonline.com |

| Etaqualone | 146 | tandfonline.com |

| Methylmethaqualone | 146 | tandfonline.com |

| Mecloqualone | 152 | tandfonline.com |

| SL-164 | 166 | tandfonline.com |

| Nitromethaqualone | 183 | tandfonline.com |

| Mebroqualone | 196 | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Deuterated Quinazolinones

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification and quantification of drugs and their metabolites. In the analysis of quinazolinones like methaqualone, the use of a deuterated internal standard such as this compound is well-established. sigmaaldrich.comnih.govnih.gov

In a typical GC-MS workflow, the sample is first extracted to isolate the analytes of interest. unodc.org this compound is added to the sample before this extraction process. nih.gov The extract is then injected into the gas chromatograph, where the compounds are vaporized and separated based on their chemical properties as they travel through a capillary column. unodc.org As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. nist.gov

The mass spectrometer detects both methaqualone and this compound. Because the internal standard is present at a known concentration, the ratio of the methaqualone peak area to the this compound peak area can be used to calculate the precise concentration of methaqualone in the original sample. This ratiometric measurement corrects for potential loss of analyte during sample preparation and for fluctuations in instrument response. oup.comgovinfo.gov

Research has demonstrated the stability of this compound under various storage conditions, ensuring its reliability as an internal standard over time. govinfo.gov The use of deuterated standards like this compound is crucial for achieving the high level of accuracy and precision required in forensic and clinical settings. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Analyte Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in toxicology for screening a wide array of drugs in biological samples. marshall.edu Its high sensitivity and selectivity make it ideal for multi-analyte profiling, where numerous compounds are detected and quantified in a single analysis. marshall.edumarshall.edu this compound is frequently employed as an internal standard in these comprehensive screening methods. marshall.edutandfonline.com

In LC-MS/MS analysis, the sample undergoes extraction, often by protein precipitation, before being injected into the liquid chromatograph. marshall.edutandfonline.com The compounds are separated based on their interactions with the stationary phase of the chromatography column and the mobile phase. wuxiapptec.com The separated analytes then enter the tandem mass spectrometer. wuxiapptec.com

The use of deuterated internal standards is particularly advantageous in LC-MS/MS as it helps to compensate for matrix effects—the suppression or enhancement of the analyte's ionization due to co-eluting substances from the sample matrix. clearsynth.comnih.gov Since this compound has nearly identical physicochemical properties to methaqualone, it experiences similar matrix effects, allowing for accurate correction and quantification. nih.govtexilajournal.com

A study validating an LC-MS/MS screening method for 134 drugs and their metabolites utilized this compound as one of seven internal standards to ensure the method's applicability across various drug classes. marshall.edumarshall.edu This highlights the versatility of this compound in broad-spectrum toxicological screening.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry. axispharm.com It significantly enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions for each analyte. sciex.com For quantitative analysis, MRM is the gold standard.

In an MRM experiment, the first quadrupole of the tandem mass spectrometer is set to select the precursor ion of the target analyte (e.g., the molecular ion of methaqualone). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific product ion resulting from this fragmentation. This process is performed simultaneously for both the analyte and its deuterated internal standard, like this compound. acs.org

The selection of appropriate MRM transitions is a critical step in method development. acs.org For methaqualone and this compound, specific precursor and product ions are chosen to ensure the highest selectivity and sensitivity. tandfonline.com The use of MRM allows for the detection of analytes at very low concentrations, even in complex biological matrices. tandfonline.commdpi.com

The table below shows an example of MRM transitions that could be used for the analysis of methaqualone and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methaqualone | 251.1 | 132.1 |

| Methaqualone | 251.1 | 116.1 |

| This compound | 258.2 | 132.1 |

| This compound | 258.2 | 119.1 |

This is an example table and the exact m/z values may vary slightly depending on the specific instrument and experimental conditions.

The implementation of MRM strategies with deuterated internal standards like this compound is fundamental to achieving the high-throughput and reliable quantification required in modern analytical toxicology. bath.ac.ukwaters.com

A significant challenge in LC-MS/MS analysis is the phenomenon of matrix effects, which can cause either ion suppression or enhancement. nih.gov These effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govmyadlm.org

Deuterated internal standards, such as this compound, are the preferred choice to mitigate these effects. nih.govnih.gov Because the deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it is affected by ion suppression or enhancement in the same way. wuxiapptec.comtexilajournal.com This allows the ratio of the analyte to the internal standard to remain constant, providing an accurate measurement despite the matrix interference. clearsynth.com

However, it has been observed that in some cases, particularly with highly efficient ultra-performance liquid chromatography (UPLC), a slight separation between the analyte and its deuterated standard can occur. nih.govresearchgate.net This can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same degree of ion suppression or enhancement, potentially compromising accuracy. myadlm.org

One study noted that while ionization enhancement was observed for this compound, it did not negatively impact the method's performance since it is used as an internal standard at a constant concentration. marshall.edu Conversely, for other compounds in the same analysis, ion suppression was consistently observed. marshall.edu This underscores the importance of carefully validating the performance of the internal standard in the specific matrix being analyzed. Research has shown that ¹³C-labeled internal standards may offer an advantage in some cases, as they are less likely to exhibit chromatographic separation from the analyte compared to some deuterium-labeled standards. nih.govresearchgate.net

Rigorous Method Validation and Performance Characteristics of this compound-based Assays

For any analytical method to be used in a regulated environment such as clinical or forensic toxicology, it must undergo rigorous validation to demonstrate its reliability and fitness for purpose. researchgate.netfda.gov When using this compound as an internal standard, specific validation parameters are assessed to ensure the assay is accurate, precise, and robust. nih.gov

Assessment of Selectivity and Specificity for Deuterated Internal Standards

Selectivity and specificity are crucial parameters in method validation. Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. fda.govnih.gov

For assays using this compound, selectivity is assessed by analyzing blank matrix samples (e.g., blood or urine from multiple sources) to ensure that no endogenous compounds interfere with the detection of either methaqualone or this compound at their respective retention times and MRM transitions. marshall.edu Additionally, the method is challenged with a variety of other common drugs and metabolites to confirm the absence of any cross-reactivity or interference. marshall.edumarshall.edu

In one study, no interferences from blank blood samples or from the internal standards themselves were detected for the target analytes. marshall.edu However, when samples were spiked with a high concentration mix of other drugs, some interferences were observed, highlighting the importance of assessing selectivity under various conditions. marshall.edu The use of a deuterated internal standard like this compound, which has a distinct mass from the unlabeled analyte, greatly enhances the specificity of mass spectrometric methods. clearsynth.com

Determination of Linearity and Calibration Range in Deuterated Analytical Procedures

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.govsciforum.net

To determine the linearity of an assay using this compound, a series of calibration standards are prepared by spiking blank matrix with known concentrations of methaqualone. tandfonline.com A fixed concentration of this compound is added to each standard. tandfonline.com The samples are then analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. acs.org

The range of the calibration curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest. nih.gov

A recent study developing a method for methaqualone and its analogs reported a linear concentration range from 0.1 to 50 ng/mL for methaqualone, with a coefficient of determination (R²) value greater than 0.995, indicating excellent linearity. tandfonline.com

The table below presents typical validation results for an LC-MS/MS method for methaqualone and its analogs using this compound as an internal standard.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Coefficient of Determination (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy at LLOQ | ± 20% |

| Precision at LLOQ | < 20% |

| Recovery | 84.2% - 113.7% |

| Matrix Effect | ± 15.8% |

Data adapted from a study on the determination of methaqualone and its designer analogs. tandfonline.commdpi.comppm.edu.plresearchgate.net

These validation experiments confirm that the use of this compound as an internal standard facilitates the development of linear, accurate, and precise analytical methods for the quantification of methaqualone in complex biological matrices. tandfonline.comsciforum.net

Evaluation of Accuracy and Precision in this compound Quantitation

The reliability of an analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. In the context of quantitative analysis using this compound as an internal standard, these parameters are rigorously evaluated to ensure the validity of the results.

Research employing this compound consistently demonstrates high levels of accuracy and precision across various analytical techniques and biological matrices. In a study developing an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for the determination of methaqualone and its analogs in whole blood, the accuracy and precision were reported to be within 20%. tandfonline.comsciforum.netmdpi.comppm.edu.pl This level of variance is a widely accepted standard in bioanalytical method validation, indicating the method's reliability for forensic and clinical toxicology.

Similarly, a multi-residue analysis of drugs of abuse in wastewater and surface water utilizing this compound as an internal standard reported an accuracy range between -33.1% and 30.1%. bath.ac.uk The same study found that the intra- and inter-day repeatability, a measure of precision, was on average less than 10%. bath.ac.uk Another high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing multiple drugs of abuse in oral fluids demonstrated even tighter control, with precision at ≤ 8.5% and accuracy at ± 8.7% for the confirmation method. nih.gov

Further studies have reinforced these findings. A method using a large-volume injection LC/MS/MS for illicit drugs in wastewater reported within-day precision of <12% and between-day precision of ≤20%. msu.edu An analysis using a chip-based high-performance liquid chromatography-mass spectrometry (chip-HPLC-MS) system showed excellent intra-day precision (2.0-7.1%) and inter-day precision (4.3-6.0%). researchgate.net These results underscore the robustness of methods that incorporate this compound as an internal standard, which effectively compensates for variations during sample preparation and analysis.

The following table summarizes the accuracy and precision findings from various studies utilizing this compound.

Table 1: Summary of Accuracy and Precision Data in Methods Utilizing this compound

| Analytical Method | Matrix | Accuracy | Precision (Repeatability) | Citation |

|---|---|---|---|---|

| UHPLC-QqQ-MS/MS | Whole Blood | Within 20% | Within 20% | tandfonline.comsciforum.netmdpi.comppm.edu.pl |

| LC-MS/MS | Wastewater / Surface Water | -33.1% to +30.1% | < 10% (Average Intra- & Inter-day) | bath.ac.uk |

| LC-MS/MS | Oral Fluid | ± 8.7% (Confirmation) | ≤ 8.5% (Confirmation) | nih.gov |

| Large-Volume Injection LC/MS/MS | Wastewater | Not specified | < 12% (Intra-day), ≤ 20% (Inter-day) | msu.edu |

Studies on Carryover and Dilution Integrity in Analytical Methods

Carryover and dilution integrity are critical parameters in validating bioanalytical methods to ensure that sample measurements are accurate and are not influenced by preceding samples or by the necessity of diluting highly concentrated samples.

Carryover is the appearance of an analyte signal in a blank sample that is analyzed immediately after a high-concentration sample. Studies utilizing this compound as an internal standard have shown that carryover is generally negligible. For instance, in the UHPLC-QqQ-MS/MS method for methaqualone analogs in blood, no substances were observed to have carried over between samples. tandfonline.com Similarly, a fully automated LC-MS/MS assay for drugs in oral fluid reported no significant carryover. nih.gov A validation report for benzodiazepine (B76468) analysis also confirmed that no carryover was observed in solvent blanks or blank matrices following the injection of high-concentration standards. ascld.org This is often achieved through rigorous washing steps of the injection needle and system between analyses. ascld.org

Dilution integrity assesses the method's ability to produce accurate results for samples whose analyte concentrations are above the upper limit of quantification (ULOQ) and therefore must be diluted. This is particularly important in forensic toxicology, where sample concentrations can be very high. tandfonline.com A study using this compound demonstrated reliable dilution integrity, with the variance of diluted samples remaining within acceptable limits. tandfonline.com For a 10-fold dilution, the obtained values were within -3.5% to 3.2% of the nominal concentration. tandfonline.com For a 100-fold dilution, the values ranged from -18.5% to 7.9% and -19.4% to -8.0%, depending on the initial concentration. tandfonline.com Another study focusing on sedative hypnotics found that for 1:2 and 1:5 dilutions, all results were within 20% of the non-diluted value, with between-run precision not exceeding 10%. oup.com These findings align with regulatory guidelines, such as the ICH M10, which generally accept dilution integrity if the calculated mean concentration is within ±20% of the nominal value. europa.eu

The data below details the results of dilution integrity assessments from a key study.

Table 2: Dilution Integrity Data for Analytes in a Method Using this compound

| Dilution Factor | Initial Concentration | Bias Range (%) | Citation |

|---|---|---|---|

| 10-fold | Not Specified | -3.5 to +3.2 | tandfonline.com |

| 100-fold | 100 ng/mL | -18.5 to +7.9 | tandfonline.com |

| 100-fold | 1000 ng/mL | -19.4 to -8.0 | tandfonline.com |

Metabolic Pathway Investigations and Isotopic Tracing Using Methaqualone D7

In Vitro Biotransformation Studies of Deuterated Methaqualone

In vitro studies, which are conducted outside of a living organism, provide a controlled environment to investigate the metabolic pathways of a drug. Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are commonly used for this purpose as they contain a high concentration of drug-metabolizing enzymes. nih.govmsdmanuals.com

Characterization of Hepatic Microsomal Metabolism and Deuterated Metabolite Identification

When Methaqualone-D7 is incubated with liver microsomes, it undergoes various metabolic transformations, primarily driven by the cytochrome P450 (CYP) family of enzymes. msdmanuals.com These enzymes catalyze oxidative reactions, leading to the formation of more water-soluble metabolites that can be more easily excreted from the body. The primary metabolic routes for methaqualone involve hydroxylation at different positions on the molecule. nih.govnih.gov

The use of a deuterated analog like this compound greatly facilitates the identification of these metabolites. wada-ama.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and detect the metabolites formed. nih.gov The deuterium (B1214612) atoms cause a characteristic mass shift in the resulting metabolites, making them readily distinguishable from endogenous compounds and metabolites of any co-administered non-deuterated drug. wada-ama.org The fragmentation patterns observed in the mass spectra provide further structural information for definitive identification. tandfonline.com

Table 1: Hypothetical Major Deuterated Metabolites of this compound Identified in Hepatic Microsomal Incubations

| Metabolite | Abbreviation | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | M-D7 | C₁₆H₇D₇N₂O | 257.15 |

| 2'-Hydroxymethyl-3-(o-tolyl-d7)-4(3H)-quinazolinone | 2'-OH-M-D7 | C₁₆H₆D₇N₂O₂ | 273.15 |

| 6-Hydroxy-2-methyl-3-(o-tolyl-d7)-4(3H)-quinazolinone | 6-OH-M-D7 | C₁₆H₆D₇N₂O₂ | 273.15 |

| 8-Hydroxy-2-methyl-3-(o-tolyl-d7)-4(3H)-quinazolinone | 8-OH-M-D7 | C₁₆H₆D₇N₂O₂ | 273.15 |

Analysis of Enzyme Kinetics and Deuterium Isotopic Effects on Metabolic Transformations

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the breaking of a carbon-hydrogen bond is the rate-limiting step of the reaction. nih.gov In the context of drug metabolism, the KIE can provide valuable insights into the mechanisms of enzymatic reactions. nih.govportico.org

By comparing the kinetic parameters of methaqualone and this compound metabolism, researchers can determine which metabolic pathways are most affected by deuteration. portico.org The Michaelis-Menten model is often used to describe enzyme kinetics, where Vmax represents the maximum reaction velocity and Km is the substrate concentration at which the reaction rate is half of Vmax. d-nb.infonih.gov A significant difference in these parameters between the deuterated and non-deuterated compound can indicate the primary sites of metabolic attack. portico.org For cytochrome P450 enzymes, which are central to methaqualone metabolism, atypical kinetic profiles are sometimes observed. nih.gov

Table 2: Hypothetical Enzyme Kinetic Parameters for the Formation of a Major Metabolite of Methaqualone and this compound

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) |

| Methaqualone | 1.2 | 20 |

| This compound | 0.5 | 22 |

In Vivo Animal Model Studies of this compound Disposition (excluding human studies)

In vivo studies, conducted in living organisms, are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bccrc.ca Animal models, such as rats and monkeys, are often used in these studies. nih.govnih.gov

Pharmacokinetic Profiles of Deuterated Methaqualone in Animal Systems (e.g., absorption, distribution, excretion)

Following the administration of this compound to an animal model, its pharmacokinetic profile can be determined by measuring the concentration of the deuterated compound and its metabolites in biological fluids like blood and urine over time. bccrc.ca This allows for the calculation of key parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov

The use of deuterated standards can improve the accuracy of pharmacokinetic studies by allowing for the co-administration of labeled and unlabeled drug, which helps to account for inter-animal variability. nih.gov Studies with other deuterated drugs have shown that deuteration can sometimes lead to altered pharmacokinetic properties, such as reduced clearance and increased exposure. nih.govfrontiersin.org

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model

| Parameter | Value | Unit |

| Cmax | 1.5 | µg/mL |

| Tmax | 1.0 | h |

| AUC | 10.2 | µg·h/mL |

| t1/2 | 5.5 | h |

Identification and Quantification of Deuterated Metabolites in Animal Biological Matrices

The analysis of biological samples from in vivo studies, particularly urine, provides a comprehensive overview of the metabolic fate of this compound. nih.gov Similar to in vitro studies, advanced mass spectrometric techniques are used to identify and quantify the deuterated metabolites. ubc.ca

The relative abundance of each deuterated metabolite in the urine can reveal the predominant metabolic pathways in the whole animal. nih.gov This information is crucial for understanding how the drug is processed and eliminated by the body. The stable isotope label ensures that the detected metabolites originate from the administered this compound. wada-ama.org

Table 4: Hypothetical Relative Abundance of Major Deuterated Metabolites of this compound in Rat Urine

| Metabolite | Percentage of Total Urinary Metabolites |

| 2'-Hydroxymethyl-3-(o-tolyl-d7)-4(3H)-quinazolinone | 40% |

| 6-Hydroxy-2-methyl-3-(o-tolyl-d7)-4(3H)-quinazolinone | 28% |

| 8-Hydroxy-2-methyl-3-(o-tolyl-d7)-4(3H)-quinazolinone | 15% |

| Other Minor Metabolites | 17% |

Reference Material Science and Quality Assurance of Methaqualone D7

Development and Certification of Methaqualone-D7 as a Certified Reference Material (CRM)

The development of this compound as a Certified Reference Material involves a meticulous process to ensure its suitability for quantitative analytical applications. CRMs are essential tools for calibrating instruments, validating analytical methods, and establishing metrological traceability in various scientific disciplines accredia.it. This compound is specifically designed to serve as an internal standard in isotope dilution mass spectrometry (IDMS) due to its isotopic purity and chemical similarity to the non-deuterated analog, allowing for accurate quantification by compensating for matrix effects and variations in sample preparation gcms.cz.

Reputable manufacturers qualify this compound as a CRM, ensuring it is produced and tested to stringent international standards caymanchem.comlgcstandards.comsigmaaldrich.com. This includes detailed characterization using metrologically valid procedures, with a comprehensive Certificate of Analysis (CoA) provided for each batch. The CoA outlines certified property values, associated uncertainties, and a statement of metrological traceability, confirming its fitness for use as a quantitative analytical reference standard gcms.czcaymanchem.com.

Compliance with International Standards (ISO/IEC 17025 and ISO 17034)

The production and certification of this compound as a CRM strictly adhere to international standards, primarily ISO/IEC 17025 and ISO 17034. ISO/IEC 17025 specifies the general requirements for the competence of testing and calibration laboratories, ensuring that the analytical measurements performed during the characterization of the CRM are technically valid and reliable lgcstandards.comchromservis.eu. This accreditation covers aspects such as personnel competence, equipment calibration, quality control procedures, and reporting of results lgcstandards.comnata.com.au.

ISO 17034, on the other hand, outlines the general requirements for the competence of reference material producers lgcstandards.comlgcstandards.com. This standard ensures that CRMs are produced with appropriate quality management systems, from material selection and processing to characterization, homogeneity, and stability assessment gcms.czlgcstandards.comcrmlabstandard.com. Compliance with ISO 17034 provides confidence in the quality and reliability of the certified values of this compound, affirming that it meets internationally recognized requirements for the development and production of reference standards lgcstandards.comlgcstandards.com.

Principles of Metrological Traceability and Uncertainty Assessment for Certified Values

Metrological traceability is a fundamental principle in the certification of this compound CRM. It refers to the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty youtube.com. For this compound, this means that its certified concentration and purity are traceable to the International System of Units (SI) or other internationally recognized primary standards accredia.ityoutube.com. This traceability chain ensures that measurements performed using the CRM are comparable globally and over time accredia.it.

Uncertainty assessment is an integral part of determining the certified values for this compound. The Certificate of Analysis for a CRM provides not only the certified property values but also their associated uncertainties gcms.czcaymanchem.com. This uncertainty quantifies the doubt about the measurement result and is derived from various contributing factors, including the purity of the material, its homogeneity, and its stability over time gcms.cznata.com.au. The assessment typically involves rigorous statistical analysis of data obtained from multiple characterization methods, ensuring that the reported uncertainty reflects the true variability and confidence in the certified value nata.com.au.

Stability and Storage Research for Deuterated Reference Standards

The stability of deuterated reference standards like this compound is critical for their long-term reliability and accurate use in analytical applications. Reference materials must maintain their certified properties over their stated shelf life to ensure the integrity of analytical results chromservis.eu. Stability monitoring is performed at appropriate intervals, with retest dates provided on the Certificates of Analysis chromservis.eu.

Comprehensive Long-Term and Short-Term Stability Studies in Diverse Solvent Systems

Comprehensive stability studies are conducted to evaluate the integrity of this compound under various storage conditions and in different solvent systems. These studies typically include:

Long-Term Stability Studies: These are conducted under recommended storage conditions (e.g., 2-8°C, protected from light) to establish the shelf life of the CRM chromservis.eueuropa.eueuropa.eu. Testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter publications.gc.cafda.gov.ph.

Accelerated Stability Studies: These involve exaggerated storage conditions (e.g., higher temperatures like 25°C/60% RH or 40°C/75% RH) to predict potential degradation pathways and estimate shelf life under less ideal conditions europa.eueuropa.eupublications.gc.cafda.gov.ph. A minimum of three time points (e.g., 0, 3, and 6 months) are typically recommended for a 6-month study publications.gc.cafda.gov.ph.

Short-Term (Forced Degradation/Stress) Studies: These studies expose the material to extreme conditions (e.g., high heat, strong acids/bases, light, oxidation) to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods fda.gov.phnih.govunesp.br.

Diverse solvent systems are employed in these studies to mimic real-world analytical scenarios and assess the CRM's stability in common laboratory solvents. While specific data for this compound in various solvents are not detailed in general literature, common solvents for such CRMs include methanol, acetonitrile, and ethanol, as CRMs are often provided as solutions caymanchem.comsigmaaldrich.comchromservis.eu.

Table 1: Illustrative Stability Study Conditions for Reference Materials

| Study Type | Temperature (°C) | Relative Humidity (% RH) | Duration (Typical) | Purpose |

| Long-Term | 2-8 | Ambient | Up to proposed shelf life | Establish retest period/shelf life under recommended storage. |

| Accelerated | 25 ± 2 | 60 ± 5 | 6 months | Predict degradation under non-ideal conditions; evaluate short-term excursions. |

| Accelerated | 40 ± 2 | 75 ± 5 | 6 months | More aggressive prediction of degradation. |

| Short-Term (Stress) | Extreme (e.g., >50) | Variable (e.g., high/low) | Days/Weeks | Identify degradation products and pathways (acidic, basic, oxidative, photolytic, thermal stress). |

Characterization of Degradation Pathways and Impurity Profiling in this compound Reference Materials

Characterization of degradation pathways and impurity profiling are essential components of quality assurance for this compound CRMs. Impurities can arise from the manufacturing process or through degradation during storage unesp.brijbpas.com. Identifying and quantifying these impurities is crucial to ensure the purity and integrity of the CRM ijbpas.comunodc.org.

Analytical techniques commonly employed for this purpose include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Highly effective for separating and identifying degradation products and impurities, even at trace levels nih.govijbpas.com.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile or derivatizable impurities and degradation products ijbpas.comunodc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for identifying unknown impurities or confirming the structure of degradation products chromservis.eu.

High-Performance Liquid Chromatography (HPLC) with UV detection: Used for purity assessment and quantification of known impurities chromservis.eu.

Potential degradation pathways for quinazolinone derivatives like methaqualone, and by extension this compound, can include hydrolysis, oxidation, and photolytic cleavage, depending on the specific chemical environment and stress conditions nih.govunesp.brijbpas.com. Impurity profiling aims to detect, identify, and quantify organic and inorganic impurities, as well as residual solvents ijbpas.com. This rigorous characterization ensures that the this compound CRM remains fit for its intended purpose throughout its shelf life, providing reliable data for analytical applications.

Table 2: Illustrative Analytical Techniques for Impurity Profiling and Degradation Studies

| Analytical Technique | Purpose |

| LC-MS/MS | Identification and quantification of non-volatile degradation products and impurities. |

| GC-MS | Identification and quantification of volatile or semi-volatile degradation products and impurities. |

| NMR Spectroscopy | Structural elucidation of unknown degradation products and confirmation of molecular structure. |

| HPLC-UV | Purity assessment, quantification of known impurities, and monitoring of degradation over time. |

Emerging Research Applications and Future Directions for Methaqualone D7

Applications in the Analytical Research of New Psychoactive Substances (NPS)

The proliferation of new psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology. nih.govnih.gov These novel compounds are often designed to mimic the effects of controlled substances while evading existing legal frameworks. nih.gov The rapid identification and quantification of NPS are crucial for public health and safety. nih.gov Methaqualone-D7, a deuterated analog of the sedative-hypnotic drug methaqualone, serves as a critical internal standard in the analytical methods developed to detect and quantify methaqualone and its designer analogs. ppm.edu.plsigmaaldrich.comtandfonline.com

Internal standards are essential in analytical chemistry to ensure the accuracy and precision of quantitative analyses. nih.govchiron.no They are compounds that are chemically similar to the analyte of interest and are added to samples at a known concentration before analysis. nih.govchiron.no Deuterated standards like this compound are particularly favored because their physicochemical properties are nearly identical to their non-deuterated counterparts, but they can be distinguished by mass spectrometry due to their higher mass. nih.govclearsynth.com This allows for the correction of analyte loss during sample preparation and variations in instrument response. chiron.no

Recent research has focused on developing robust and sensitive methods for the simultaneous determination of multiple methaqualone-related compounds in biological samples. For instance, an ultra-high-performance liquid chromatography method coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) has been developed for the quantification of nine methaqualone analogs in blood. ppm.edu.pltandfonline.com In this method, this compound was used as the internal standard, enabling accurate quantification with a limit of quantification (LOQ) ranging from 0.1 to 0.2 ng/mL. ppm.edu.pltandfonline.com The use of mass spectrometry, particularly when paired with chromatographic separation, has become the gold standard for drug detection in forensic chemistry and toxicology due to its sensitivity and specificity. sciex.jp

Table 1: Analytical Methods Utilizing this compound for NPS Analysis

| Analytical Technique | Matrix | Analytes | Role of this compound | Key Findings | Reference |

| UHPLC-QqQ-MS/MS | Blood | Nine methaqualone analogs | Internal Standard | LOQ of 0.1-0.2 ng/mL; accurate and precise quantification. | ppm.edu.pltandfonline.com |

| GC/MS | Urine, Serum, Plasma | Methaqualone | Internal Standard | Suitable for quantitation in various biological matrices for clinical toxicology and forensic analysis. | sigmaaldrich.com |

| LC-MS/MS | Whole Blood | 134 therapeutic and abused drugs | Internal Standard | Included as one of seven internal standards for a broad drug screening method. | marshall.edu |

Contribution of Deuterated Standards to Enhanced Forensic Drug Intelligence and Traceability

Deuterated standards like this compound play a pivotal role in enhancing forensic drug intelligence and traceability. encyclopedia.pubpsu.edu The chemical profiling of seized drug samples can provide valuable information about the synthesis route, precursor chemicals, and potential links between different seizures. psu.eduresearchgate.net Accurate quantification of the active ingredients and impurities is a critical component of this profiling, and deuterated internal standards are essential for achieving the necessary precision and accuracy. nih.govchiron.no

Forensic drug intelligence databases compile information on the chemical composition of illicit drug preparations. psu.edu By including quantitative data on active ingredients, by-products, and contaminants, law enforcement and forensic scientists can establish links between different drug samples, potentially identifying manufacturing and distribution networks. psu.eduresearchgate.net The use of validated analytical methods with deuterated internal standards ensures that the data contributed to these databases is reliable and comparable across different laboratories. psu.edu

The systematic analysis of seized drugs also contributes to a better understanding of trends in the illicit drug market. unodc.org For example, identifying the presence and quantity of specific methaqualone analogs can help track the emergence and spread of new NPS. This information is vital for public health authorities and drug control agencies to develop timely and effective responses.

Development of Novel Isotopic Labeling Strategies for Pharmaceutical Research

The use of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, particularly in the study of drug metabolism and pharmacokinetics (ADME). musechem.comchemicalsknowledgehub.comacs.org Isotopic labeling involves incorporating stable or radioactive isotopes, such as deuterium (B1214612), into a drug molecule to trace its fate in a biological system. musechem.com Deuterium labeling is particularly advantageous as it can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE). gabarx.com

The development of novel isotopic labeling strategies is an active area of research, with a focus on improving the efficiency, selectivity, and cost-effectiveness of synthesizing labeled compounds. adesisinc.com Recent advancements include late-stage functionalization, which allows for the introduction of isotopes into complex molecules at a later point in the synthesis, reducing timelines and costs. chemicalsknowledgehub.com

Key Areas in Novel Isotopic Labeling Strategies:

Late-Stage Functionalization: Enables the incorporation of isotopes into drug candidates at advanced stages of synthesis. chemicalsknowledgehub.com

Green Chemistry: Focuses on developing more environmentally friendly and sustainable labeling methods. adesisinc.com

Flow Chemistry: Offers precise control over reaction conditions, leading to higher yields and purer labeled products. adesisinc.com

Biocatalysis: Utilizes enzymes to perform selective isotopic labeling reactions. chemicalsknowledgehub.com

These advancements in labeling technologies are crucial for the development of new deuterated drugs and for conducting detailed ADME studies that are essential for regulatory approval. acs.orgpharmaceutical-technology.com The insights gained from these studies, facilitated by compounds like this compound as analytical standards, help in designing safer and more effective medicines. musechem.comsolubilityofthings.com

Computational Chemistry and Molecular Modeling Approaches in Deuterated Drug Analysis

Quantum chemical calculations can be used to model the kinetic isotope effect and predict how the replacement of hydrogen with deuterium will alter the rate of metabolic reactions. jsps.go.jp This can help in designing deuterated drugs with improved metabolic stability. Molecular dynamics simulations can be employed to study the binding of deuterated drugs to their target proteins, providing information on how isotopic substitution might affect binding affinity and selectivity. mdpi.commdpi.com

For instance, computational studies have been used to investigate the binding of deuterated compounds to their receptors, revealing changes in hydrogen bonding interactions that can influence biological activity. mdpi.com In the context of NPS, computational approaches, including quantitative structure-activity relationship (QSAR) modeling and artificial intelligence, are being used to predict the properties and identify unknown substances. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methaqualone-D7 in a laboratory setting?

- Methodological Answer : Synthesis of this compound requires precise isotopic labeling (deuterium at seven positions) to ensure structural integrity. Key steps include:

- Using deuterated precursors (e.g., deuterium oxide or deuterated benzaldehyde) under controlled anhydrous conditions to minimize isotopic exchange .

- Validating deuterium incorporation via nuclear magnetic resonance (NMR) spectroscopy, focusing on peak splitting patterns and isotopic purity (>98% by mass spectrometry) .

- Adhering to safety protocols for handling volatile reagents, including fume hood use and chemical-resistant gloves, as outlined in safety data sheets .

Q. How can researchers characterize the purity and stability of this compound for analytical applications?

- Methodological Answer :

- Purity Analysis : Employ high-performance liquid chromatography (HPLC) with UV detection, using a deuterated internal standard to differentiate between non-deuterated impurities and the target compound .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare against reference spectra .

- Storage Recommendations : Store in airtight, light-resistant containers at -20°C to minimize deuterium loss and oxidative degradation .

Q. What safety protocols are essential when handling this compound in preclinical studies?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection is not required under normal conditions but mandatory during aerosol-generating procedures (e.g., lyophilization) .

- Waste Disposal : Collect chemical waste in designated containers labeled for halogenated organics. Avoid sewer discharge to prevent environmental contamination .

- Emergency Procedures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Document incidents in lab safety logs .

Advanced Research Questions

Q. How can researchers optimize isotopic enrichment in this compound synthesis to minimize batch variability?

- Methodological Answer :

- Reaction Optimization : Use kinetic isotope effect (KIE) studies to identify rate-limiting steps. Adjust reaction temperatures and solvent polarities to favor deuterium retention .

- Quality Control : Implement in-process monitoring via real-time infrared (IR) spectroscopy to track deuterium incorporation during synthesis. Compare results with batch-specific calibration curves .

- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis) to correlate synthesis parameters (e.g., pH, catalyst load) with isotopic purity outcomes .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different biological matrices?

- Methodological Answer :

- Matrix Effect Mitigation : Use matrix-matched calibration standards (e.g., plasma, urine, tissue homogenates) to account for ion suppression/enhancement in LC-MS/MS. Validate recovery rates (>85%) via spike-and-recovery experiments .

- Cross-Validation : Compare data from multiple analytical platforms (e.g., LC-MS/MS vs. gas chromatography-mass spectrometry) to identify platform-specific biases. Reconcile discrepancies using consensus thresholds for metabolite identification .

- Ethical Reporting : Disclose methodological limitations (e.g., extraction efficiency variances) in publications to avoid overinterpretation of conflicting results .

Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability in vivo?

- Methodological Answer :

- Experimental Design :

- Use a crossover design with deuterium-labeled and unlabeled Methaqualone in the same animal cohort to control for inter-individual variability.

- Collect serial blood/tissue samples at optimized timepoints (e.g., 0, 1, 3, 6, 24 hours post-administration) .

- Data Analysis :

- Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to estimate half-life (t½) and volume of distribution (Vd). Use bootstrapping to quantify parameter uncertainty .

- Perform metabolite profiling via high-resolution MS to identify deuterium retention in major metabolic pathways (e.g., hydroxylation, glucuronidation) .

Q. What methodologies address batch-to-batch variability in this compound reference standards?

- Methodological Answer :

- Batch Harmonization :

- Establish a master reference batch characterized by quantitative NMR (qNMR) and differential scanning calorimetry (DSC) for purity and crystallinity .

- Use inter-laboratory validation (e.g., via ISO/IEC 17025-accredited labs) to certify deuterium content and impurity profiles .

- Documentation : Maintain traceable records of synthesis conditions, storage history, and analytical certificates for each batch to support reproducibility claims .

Methodological Resources

- Data Reporting : Follow the "Materials and Methods" guidelines in Med. Chem. Commun., emphasizing clarity and reproducibility .

- Ethical Compliance : Adhere to ICH guidelines for data retention (5–10 years) and conflict-of-interest declarations .

- Visualization : Use color-coded chromatograms and simplified chemical structures in figures, avoiding overcrowding per journal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.